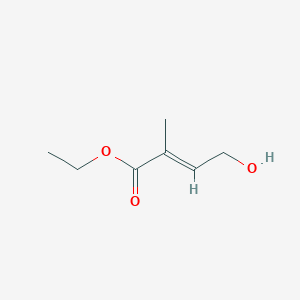

ethyl (E)-4-hydroxy-2-methylbut-2-enoate

描述

Ethyl (E)-4-hydroxy-2-methylbut-2-enoate (CAS: Not explicitly listed; referenced in syntheses ) is a chiral α,β-unsaturated ester characterized by:

- Structure: A conjugated but-2-enoate backbone with a hydroxyl group at position 4 and a methyl group at position 2. The ethyl ester group at position 1 enhances solubility in organic solvents.

- Synthesis: Prepared via chlorination of ethyl 2-bromopropionate followed by reduction and oxidation steps, yielding a key intermediate for deuterated isoprenoid biosynthesis .

- Applications: Critical in isotopic labeling (e.g., deuterated HMBPP for enzymatic studies) and as a structural component in natural products like Eupatorium lindleyanum lactone A (野马追内酯A) .

属性

分子式 |

C7H12O3 |

|---|---|

分子量 |

144.17 g/mol |

IUPAC 名称 |

ethyl (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h4,8H,3,5H2,1-2H3/b6-4+ |

InChI 键 |

PLKAMKXQJQQXJV-GQCTYLIASA-N |

手性 SMILES |

CCOC(=O)/C(=C/CO)/C |

规范 SMILES |

CCOC(=O)C(=CCO)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be achieved through several methods. One common approach is the esterification of 4-hydroxy-2-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction while minimizing by-products.

化学反应分析

Types of Reactions

Ethyl (E)-4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-2-methylbut-2-enoate.

Reduction: The double bond can be reduced to form ethyl 4-hydroxy-2-methylbutanoate.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Ethyl 4-oxo-2-methylbut-2-enoate.

Reduction: Ethyl 4-hydroxy-2-methylbutanoate.

Substitution: Ethyl 4-chloro-2-methylbut-2-enoate.

科学研究应用

Ethyl (E)-4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The ester is employed in the production of fragrances, flavors, and other fine chemicals.

作用机制

The mechanism of action of ethyl (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.

相似化合物的比较

Structural Features and Functional Group Analysis

The following compounds share the α,β-unsaturated ester motif but differ in substituents and stereoelectronic properties:

生物活性

Ethyl (E)-4-hydroxy-2-methylbut-2-enoate, also known as ethyl 4-hydroxy-3-methylbut-2-enoate, is a compound that has garnered attention in scientific research for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a hydroxy group and a double bond in the trans configuration, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory effects of this compound. This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic benefits in conditions characterized by chronic inflammation.

Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of this compound. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Case Study 1: Antimicrobial Activity

A study conducted by Hayakawa et al. (2004) investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects, researchers found that treatment with this compound resulted in decreased levels of inflammatory markers in animal models. This suggests that the compound could be beneficial in managing inflammatory diseases.

Case Study 3: Antitumor Efficacy

Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent antitumor activity against bladder cancer cells. The study reported an EC50 value indicating significant cytotoxicity, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxybutanoate | C₇H₁₄O₃ | Moderate antimicrobial effects |

| Ethyl 3-methylbutanoate | C₇H₁₄O₂ | Limited anti-inflammatory properties |

| Ethyl 4-oxo-3-methylbutanoate | C₇H₁₄O₃ | Notable antitumor activity |

This compound demonstrates unique biological activities compared to similar compounds due to its specific structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。